4-Deuterio-1-methylindole
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Overview
Description
1-Methyl-1H-indole-4-D is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indoles are known for their biological activities and are present in many important synthetic drug molecules .
Preparation Methods
The synthesis of 1-Methyl-1H-indole-4-D can be achieved through several methods. One common approach involves the methylation of indole derivatives. For instance, the di-methylation at the indole site of N-unsubstituted indole 2-carboxylic acid in the presence of methyl iodide and potassium carbonate leads to the preparation of N-methylated indole ester . This ester can then undergo further reactions to yield 1-Methyl-1H-indole-4-D. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-Methyl-1H-indole-4-D undergoes various chemical reactions, including:
Electrophilic Substitution: The compound shows enhanced reactivity towards electrophiles due to the presence of the 1-methyl substituent.
Benzylation: It undergoes Au(III)/TPPMS-catalyzed benzylation reactions with benzhydryl and benzylic alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common reagents used in these reactions include methyl iodide, potassium carbonate, and various catalysts like Au(III)/TPPMS . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .
Scientific Research Applications
1-Methyl-1H-indole-4-D has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-4-D involves its interaction with various molecular targets and pathways. For instance, indole derivatives, including 1-Methyl-1H-indole-4-D, can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
1-Methyl-1H-indole-4-D can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Tryptophan: An essential amino acid that serves as a precursor for various biologically active compounds.
Vinblastine and Vincristine: Indole-containing alkaloids used in cancer treatment.
What sets 1-Methyl-1H-indole-4-D apart is its unique methylation at the 1-position, which enhances its reactivity and makes it suitable for specific applications in chemistry and medicine .
Properties
Molecular Formula |
C9H9N |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i4D |
InChI Key |
BLRHMMGNCXNXJL-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C1=C2C=CN(C2=CC=C1)C |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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